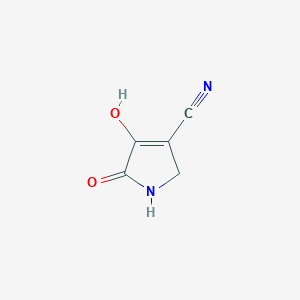

4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile” is a chemical compound that has been studied for its potential antidiabetic properties . It is synthesized using N-tritylated acrylamide as a starting material .

Synthesis Analysis

The synthesis of “4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile” involves the use of N-tritylated acrylamide as a starting material . The exact synthesis process and the conditions under which it is carried out are not specified in the available resources.Aplicaciones Científicas De Investigación

Antidiabetic Agents

The compound has been used in the synthesis of antidiabetic agents . The newly designed 1-(arylmethyl)-2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides were synthesized and their zinc (II) complexes were prepared . These complexes exhibited higher in vitro insulin-mimetic activities than ZnSO4, a positive control . This study proved that these newly synthesized N2O2-coordination-type zinc (II) complexes based on pyrrole-3-carboxamide derivatives are potential hypoglycemic agents .

Aldose Reductase Inhibitors

The aldose reductase (AR) inhibitory activity of these compounds was evaluated to reveal important structural features for 2,5-dihydro-5-oxo-1H-pyrrole derivatives to exhibit high AR inhibitory activity . Aldose reductase is an enzyme involved in glucose metabolism, and inhibitors of this enzyme are used in the management of complications of diabetes .

Synthesis of Pyrrole-3-carboxamides

The compound is used in the synthesis of pyrrole-3-carboxamides . These substructures are central to remarkably successful drugs like Atorvastatin and Sunitinib .

Synthesis of Pyrrolin-4-ones

The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds . They have shown antimalarial and HIV-1 protease inhibitory activities .

Cyclization Reactions

The compound was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . This result extends previous observations on the cyclization reactions of similarly functionalized enamines .

High Yield and Operational Simplicity

The synthesis procedure of this compound features high yield and operational simplicity . This makes it a valuable tool in chemical synthesis and drug development .

Mecanismo De Acción

Target of Action

The primary target of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is aldose reductase (AR) . Aldose reductase is an enzyme involved in glucose metabolism, and its inhibition can help manage hyperglycemia, a condition commonly associated with diabetes .

Mode of Action

This compound exhibits high aldose reductase inhibitory activity . It interacts with the aldose reductase enzyme, inhibiting its function and thereby reducing the conversion of glucose to sorbitol . This action helps to manage blood glucose levels and can be beneficial in the treatment of diabetes .

Biochemical Pathways

The compound affects the polyol pathway of glucose metabolism . By inhibiting aldose reductase, it reduces the conversion of glucose to sorbitol, a sugar alcohol. This action helps to prevent the accumulation of sorbitol, which can cause cellular damage, particularly in the nerves, eyes, and kidneys .

Result of Action

The inhibition of aldose reductase by this compound helps to manage blood glucose levels . This can be particularly beneficial in the treatment of diabetes, where the body’s ability to regulate blood glucose is impaired . By reducing the conversion of glucose to sorbitol, the compound can help to prevent cellular damage caused by the accumulation of sorbitol .

Propiedades

IUPAC Name |

4-hydroxy-5-oxo-1,2-dihydropyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c6-1-3-2-7-5(9)4(3)8/h8H,2H2,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSMUOSHTBKTSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)N1)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Methyl-[2-(methylamino)ethyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2452160.png)

![1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2452161.png)

![6-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole-3(2H)-thione](/img/structure/B2452162.png)

![N-(4-fluorophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2452167.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2452170.png)

![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2452171.png)